molecular formula C9H13ClN2O2 B13005830 (S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride CAS No. 78306-99-7

(S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B13005830
CAS No.: 78306-99-7
M. Wt: 216.66 g/mol
InChI Key: IFZNMRLLOHWXFK-QRPNPIFTSA-N
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Description

(S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by the presence of an amino group, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride typically involves the reaction of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired acetamide. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as substituted amides, amines, and oxides.

Scientific Research Applications

(S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-methoxyphenyl)acetamide: Lacks the chiral center present in the (S)-enantiomer.

    4-Methoxyphenylacetamide: Lacks the amino group.

    2-Amino-2-phenylacetamide: Lacks the methoxy group.

Uniqueness

(S)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride is unique due to its chiral nature and the presence of both amino and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

78306-99-7

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m0./s1

InChI Key

IFZNMRLLOHWXFK-QRPNPIFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)N)N.Cl

Origin of Product

United States

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